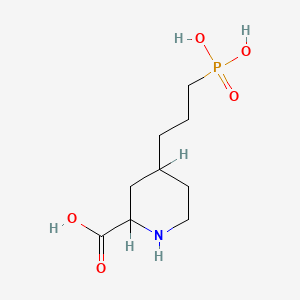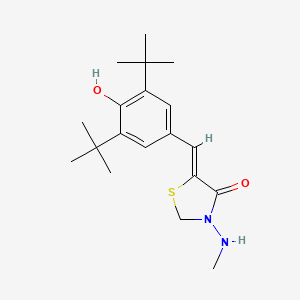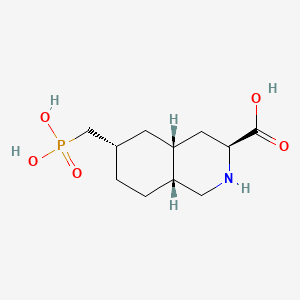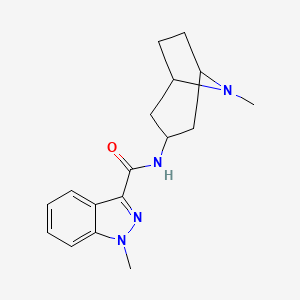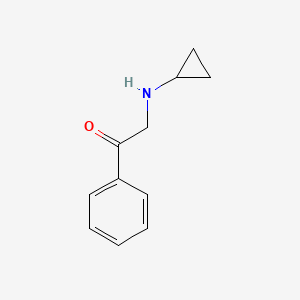
2-(Cyclopropylamino)-1-phenylethanone
Descripción general
Descripción
LY 54761 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Biotechnological Production of 2-Phenylethanol
2-Phenylethanol (2-PE) is an aromatic alcohol with a rose-like fragrance, extensively applied in the cosmetic, perfume, and food industries. Traditionally produced via chemical synthesis, the biotechnological production of 2-PE through microbial transformation is gaining traction as an eco-friendly alternative. This process primarily involves the bioconversion of L-phenylalanine through the Ehrlich pathway. The biotechnological approach not only offers an environmentally benign method but also classifies the produced 2-PE as "natural," which is highly desirable in the market (Hua & Xu, 2011).
Enhancement of Aromatic Fragrance Molecule Production
Saccharomyces cerevisiae has been metabolically engineered for the production of 2-PE, highlighting the potential of genetic manipulation in enhancing the yield of valuable fragrance compounds. Through the deletion and overexpression of specific genes involved in the Ehrlich pathway, researchers have significantly increased the production titer of 2-PE. This advancement not only underscores the capabilities of yeast strains in aromatic compound production but also demonstrates the feasibility of optimizing microbial hosts for industrial-scale production of natural flavors and fragrances (Kim, Cho, & Hahn, 2014).
Advances in Phenylethanoid Glycosides Research
Phenylethanoid glycosides, characterized by a phenethyl alcohol moiety, have shown remarkable bioactivities across various studies. Their pharmacological relevance in neuroprotection, anti-inflammatory, antioxidant, and immunomodulatory effects, among others, positions these compounds as significant in medicinal chemistry. Research advancements in this area not only contribute to the understanding of these bioactive compounds but also pave the way for the development of new therapeutic agents (Xue & Yang, 2016).
Solid-State Fermentation for Aroma Compound Production
The production of 2-PE and 2-phenethyl acetate using solid-state fermentation (SSF) of agro-industrial wastes by Kluyveromyces marxianus is an innovative approach to valorize waste materials. This method not only reduces environmental pollution but also provides a sustainable pathway for generating high-value aroma compounds. The process exemplifies the potential of SSF in the biotechnological sector, offering an alternative to traditional submerged fermentation processes (Martinez et al., 2018).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYDQVGGIRXHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171485 | |
| Record name | LY 54761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-1-phenylethanone | |
CAS RN |
18381-60-7 | |
| Record name | LY 54761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 54761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



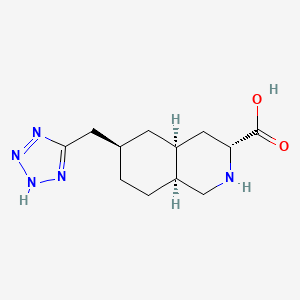
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)
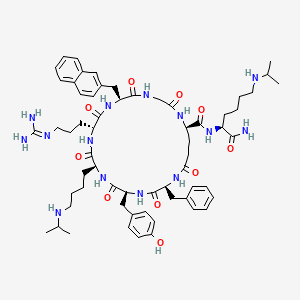

![1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone](/img/structure/B1675639.png)
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1675642.png)
